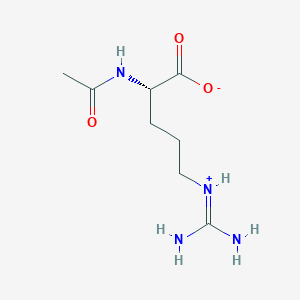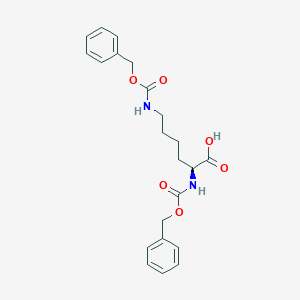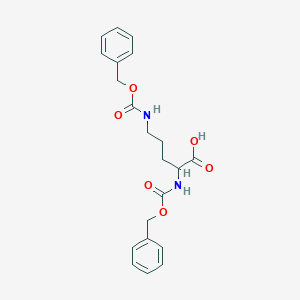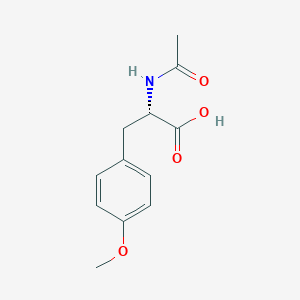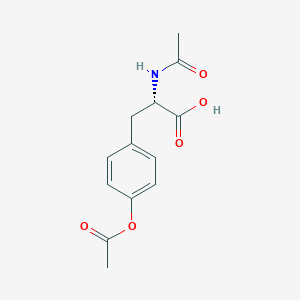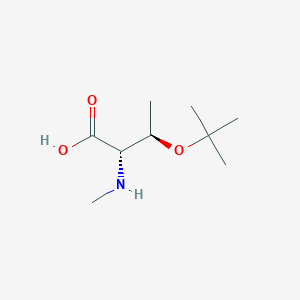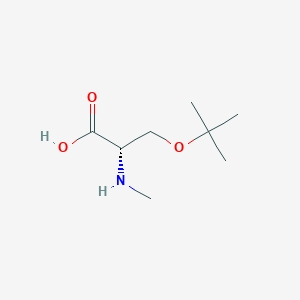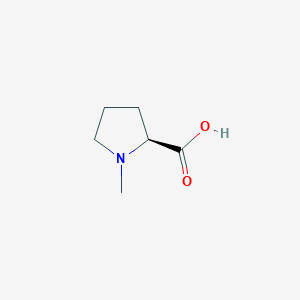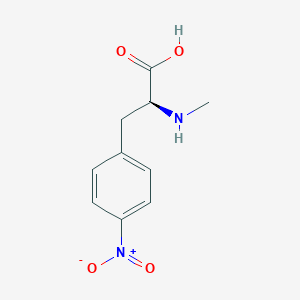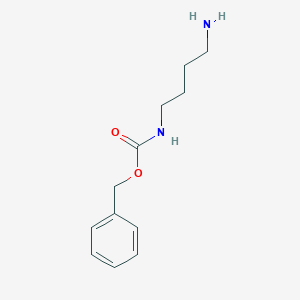
Benzyl N-(4-aminobutyl)carbamate
Descripción general
Descripción
Benzyl N-(4-aminobutyl)carbamate is an organic compound with the molecular formula C12H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl N-(4-aminobutyl)carbamate, can be achieved through amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of Benzyl N-(4-aminobutyl)carbamate consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The linear structure formula is C6H5CH2OCONH(CH2)4NH2 .Chemical Reactions Analysis
Benzyl N-(4-aminobutyl)carbamate can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce the corresponding amides . This reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .Aplicaciones Científicas De Investigación
I have conducted several searches to gather information on the scientific research applications of “Benzyl N-(4-aminobutyl)carbamate”, also known as “benzyl (4-aminobutyl)carbamate”. However, the available information is not sufficient to provide a comprehensive analysis of six to eight unique applications with detailed sections as requested.
Biochemistry Applications
- Building Blocks for Polyamines and Polyamides : This compound serves as a building block for preparing polyamines and polyamides, which are important in various biochemical processes .
Pharmaceutical Applications
Mecanismo De Acción
Target of Action
Benzyl N-(4-aminobutyl)carbamate, also known as benzyl (4-aminobutyl)carbamate, is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The compound acts as a protecting group for amines, preventing them from reacting with other substances in the system . This is achieved by forming a carbamate linkage with the amine group, which can be selectively removed under certain conditions .
Pharmacokinetics
As a carbamate compound, it is expected to have moderate solubility in water , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Benzyl N-(4-aminobutyl)carbamate is the protection of amines during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of specific peptide sequences.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl N-(4-aminobutyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during use.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(4-aminobutyl)carbamate | |
CAS RN |
62146-62-7 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


